2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
Overview
Description
- The compound’s structure is as follows: .
- It is used in various scientific applications due to its unique properties.
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: is a chemical compound with a complex structure that combines a phenolic ring, a bromine atom, an ethoxy group, and a nitrovinyl moiety.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. phenols can be synthesized through various methods, including ester rearrangement (Fries rearrangement), N-phenylhydroxylamine rearrangement (Bamberger rearrangement), hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Further research would be needed to determine the exact synthetic pathways for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol .
Chemical Reactions Analysis
- The compound likely undergoes various reactions typical of phenols:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂).
Substitution: Bromination or other halogenation reactions can occur at the phenolic ring.
Reduction: Phenols can be reduced to corresponding cyclohexanones using reagents like sodium borohydride (NaBH₄).
- Common reagents for these reactions include oxidizing agents, halogens, and reducing agents.
Scientific Research Applications
Chemistry: Phenols are essential in organic synthesis and as starting materials for various compounds.
Biology: Phenolic compounds often exhibit antioxidant properties and may play a role in cellular defense mechanisms.
Medicine: Some phenols have antiseptic properties and are used in disinfectants.
Industry: Phenolic resins are used as adhesives, coatings, and plastics.
Mechanism of Action
- The specific mechanism by which 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol exerts its effects would require further research. its unique structure suggests potential interactions with biological targets or pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds to compare with this specific one.
- other substituted phenols may share some similarities in their chemical behavior.
Remember that this response is based on available information from scientific literature and databases
Properties
IUPAC Name |
2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAKERDCYBSDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360530 | |
Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432496-77-0 | |
Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.